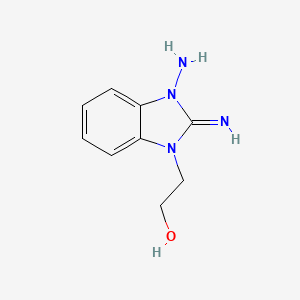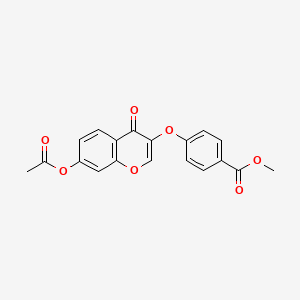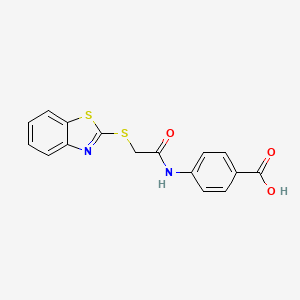![molecular formula C12H10N2OS3 B10816511 2-((Methylthio)methyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10816511.png)
2-((Methylthio)methyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Methylthio)methyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a unique structure combining thieno[2,3-d]pyrimidine and thiophene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methylthio)methyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate thiophene derivatives with suitable reagents under controlled conditions.
Introduction of the methylthio group: This step involves the alkylation of the thieno[2,3-d]pyrimidine core with methylthio reagents, such as methylthiomethyl chloride, in the presence of a base like sodium hydride.
Functionalization with thiophene: The final step includes the coupling of the thiophene moiety to the thieno[2,3-d]pyrimidine core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((Methylthio)methyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene moiety can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, nitric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
2-((Methylthio)methyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 2-((Methylthio)methyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.
Interacting with DNA or RNA: Influencing gene expression and protein synthesis.
Disrupting cellular membranes: Leading to cell death or altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): An emerging heterocyclic building block with applications in organic electronics.
Benzo[b]thieno[2,3-d]thiophene derivatives: Used in the development of organic semiconductors.
Uniqueness
2-((Methylthio)methyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific combination of thieno[2,3-d]pyrimidine and thiophene moieties, which imparts distinct electronic and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H10N2OS3 |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
2-(methylsulfanylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H10N2OS3/c1-16-6-9-13-11(15)10-7(5-18-12(10)14-9)8-3-2-4-17-8/h2-5H,6H2,1H3,(H,13,14,15) |
Clave InChI |
UUZYRMCHULFJED-UHFFFAOYSA-N |
SMILES canónico |
CSCC1=NC2=C(C(=CS2)C3=CC=CS3)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



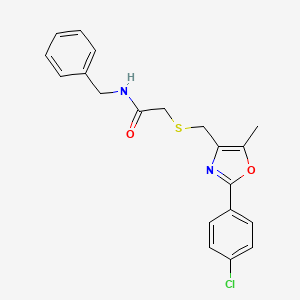
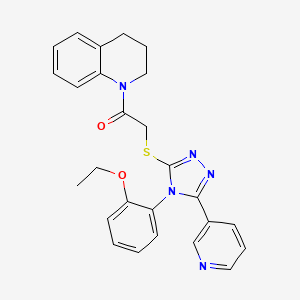
![2-({[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B10816454.png)

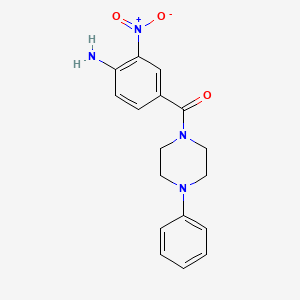

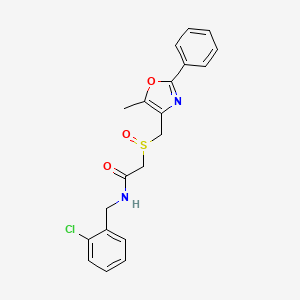
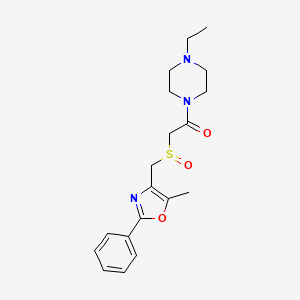
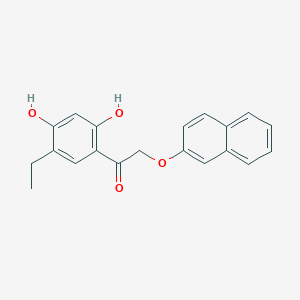
![1-(4-(4-(6-Methoxyfuro[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one](/img/structure/B10816504.png)
